molecular formula C42H65NO16 B1673512 Fmoc-NH-PEG12-CH2CH2COOH CAS No. 850312-72-0

Fmoc-NH-PEG12-CH2CH2COOH

Cat. No. B1673512
CAS RN: 850312-72-0
M. Wt: 840 g/mol
InChI Key: JYNHRDJTWNEGJE-UHFFFAOYSA-N
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Description

Fmoc-NH-PEG12-CH2CH2COOH, also known as Fmoc-NH-PEG12-propionic acid, is a protected form of propionic acid modified with Fmoc (9-FLUORENYLME- THOXYCARBONYL) and PEG12 (polyethylene glycol 12) . It is useful in the peptide synthesis and biomolecules synthesis .


Synthesis Analysis

This compound is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . The Fmoc group can be deprotected under basic condition to obtain the free amine which can be used for further conjugations .


Molecular Structure Analysis

The molecular formula of this compound is C42H65NO16 . The InChI code is 1S/C42H65NO16/c44-41(45)9-11-47-13-15-49-17-19-51-21-23-53-25-27-55-29-31-57-33-34-58-32-30-56-28-26-54-24-22-52-20-18-50-16-14-48-12-10-43-42(46)59-35-40-38-7-3-1-5-36(38)37-6-2-4-8-39(37)40/h1-8,40H,9-35H2,(H,43,46)(H,44,45)/p-1 .


Chemical Reactions Analysis

This compound is useful in the peptide synthesis and biomolecules synthesis . The Fmoc group can be deprotected under basic condition to obtain the free amine which can be used for further conjugations .


Physical And Chemical Properties Analysis

The exact mass of this compound is 839.4303. The solubility of this chemical has been described as Soluble in DMSO.

Scientific Research Applications

Solid-Phase Synthesis of Pegylated Peptides

Fmoc-NH-PEG12-CH2CH2COOH has been utilized in the solid-phase synthesis of pegylated peptides, enhancing the site-specific pegylation process. This method allows for pegylation at the NH2-terminus, side-chain positions, or COOH-terminus using solid-phase Fmoc/tBu methodologies, significantly contributing to the field of peptide synthesis and modification (Lu & Felix, 2009).

Novel PEG-Based Solid Support for Peptide Synthesis

Research has developed a PEG-based resin that facilitates the synthesis of large peptide thioesters, enabling the total synthesis of functional peptide conjugates. This innovation showcases the potential of this compound in improving peptide synthesis methods and creating functional biomolecules (Boll et al., 2014).

DNA Arrays and Protein-DNA Interaction Studies

A multistep surface modification procedure utilizing this compound for the creation of DNA arrays on gold surfaces demonstrates its utility in studying protein-DNA interactions through surface plasmon resonance imaging. This application highlights the chemical's role in facilitating bio-interaction studies (Brockman, Frutos, & Corn, 1999).

Nanocarrier for Drug Delivery

A PEG-Fmoc conjugate has been developed as a nanocarrier for paclitaxel, illustrating the compound's application in drug delivery systems. This system exhibits high loading capacity, excellent formulation stability, and low systemic toxicity, indicating the potential of this compound in enhancing the efficacy and safety of chemotherapeutic agents (Zhang et al., 2014).

Microwave-Assisted Synthesis

The compound has been used in microwave-assisted synthesis methods, streamlining the production of 3,5-disubstituted-thiohydantoin. This approach reduces reaction times and enhances the efficiency of chemical synthesis processes, showcasing the versatility of this compound in modern chemistry applications (Lin & Sun, 2003).

Mechanism of Action

Target of Action

Fmoc-NH-PEG12-CH2CH2COOH, also known as Fmoc-N-amido-PEG12-Acid, is a PEG-based PROTAC linker . PROTACs (Proteolysis-Targeting Chimeras) are a class of bifunctional molecules that target proteins for degradation . The primary targets of this compound are proteins that are recognized by the ligands attached to the linker .

Mode of Action

This compound interacts with its targets through the formation of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . The compound exploits the intracellular ubiquitin-proteasome system to selectively degrade target proteins .

Biochemical Pathways

The biochemical pathway primarily affected by this compound is the ubiquitin-proteasome system . This system is responsible for the degradation of intracellular proteins. The compound, as part of a PROTAC, recruits an E3 ubiquitin ligase to the target protein, leading to its ubiquitination and subsequent degradation by the proteasome .

Pharmacokinetics

The hydrophilic peg spacer in the compound is known to increase solubility in aqueous media , which could potentially enhance its bioavailability.

Result of Action

The primary result of the action of this compound is the degradation of target proteins . By recruiting an E3 ubiquitin ligase to the target protein, the compound facilitates the ubiquitination and subsequent degradation of the protein . This can lead to the modulation of cellular processes in which the target protein is involved.

Action Environment

The action of this compound is influenced by the intracellular environment. The efficiency of protein degradation depends on the presence and activity of the ubiquitin-proteasome system . Additionally, the hydrophilic PEG spacer in the compound can enhance its solubility in aqueous environments , potentially influencing its efficacy and stability.

Safety and Hazards

Fmoc-NH-PEG12-CH2CH2COOH is classified as an irritant, and the GHS signal word is Warning. It causes skin irritation and serious eye irritation .

Future Directions

Fmoc-NH-PEG12-CH2CH2COOH can act as a linker for Antibody-Drug Conjugates (ADCs) . It can be used to tether peptides to proteins or other large biomolecules (e.g. nucleic acids). The attachment of hydrophobic peptides, NH2-PEG12, can effectively reduce aggregation .

properties

IUPAC Name

3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H65NO16/c44-41(45)9-11-47-13-15-49-17-19-51-21-23-53-25-27-55-29-31-57-33-34-58-32-30-56-28-26-54-24-22-52-20-18-50-16-14-48-12-10-43-42(46)59-35-40-38-7-3-1-5-36(38)37-6-2-4-8-39(37)40/h1-8,40H,9-35H2,(H,43,46)(H,44,45)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYNHRDJTWNEGJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H65NO16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

840.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1952360-91-6
Record name (Fmoc-amino)-PEG12-C2-Carboxylic Acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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